molecular formula C9H8BrF3O B1393324 2-Methoxy-3-(trifluoromethyl)benzyl bromide CAS No. 1017778-77-6

2-Methoxy-3-(trifluoromethyl)benzyl bromide

Cat. No.: B1393324
CAS No.: 1017778-77-6
M. Wt: 269.06 g/mol
InChI Key: UZDCBAINEGHXQK-UHFFFAOYSA-N
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Description

2-Methoxy-3-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O It is a derivative of benzyl bromide, featuring a methoxy group and a trifluoromethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-Methoxy-3-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are typical reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and ketones.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

2-Methoxy-3-(trifluoromethyl)benzyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: It serves as a reagent in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: The compound is investigated for its potential use in drug development, especially in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(trifluoromethyl)benzyl bromide involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy and trifluoromethyl groups influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzyl bromide: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    3-(Trifluoromethyl)benzyl bromide: Lacks the methoxy group, leading to variations in chemical behavior and uses.

    2-Methoxybenzyl bromide: Lacks the trifluoromethyl group, affecting its electronic properties and reactivity.

Uniqueness

2-Methoxy-3-(trifluoromethyl)benzyl bromide is unique due to the presence of both methoxy and trifluoromethyl groups. This combination imparts distinct electronic and steric effects, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

1-(bromomethyl)-2-methoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-8-6(5-10)3-2-4-7(8)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDCBAINEGHXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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